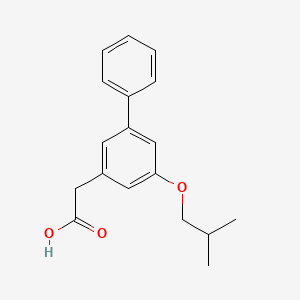
3-Biphenylacetic acid, 5-isobutoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutoxy-3-biphenylacetic acid is an organic compound with the molecular formula C18H20O3 It is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with an isobutoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid and isobutyl alcohol.
Esterification: The biphenylacetic acid undergoes esterification with isobutyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield 5-Isobutoxy-3-biphenylacetic acid.
Industrial Production Methods
In industrial settings, the production of 5-Isobutoxy-3-biphenylacetic acid may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutoxy-3-biphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted biphenylacetic acid derivatives.
Applications De Recherche Scientifique
5-Isobutoxy-3-biphenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Isobutoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenylacetic Acid: The parent compound without the isobutoxy substitution.
4-Isobutoxy-3-biphenylacetic Acid: A positional isomer with the isobutoxy group at the 4-position.
5-Methoxy-3-biphenylacetic Acid: A similar compound with a methoxy group instead of an isobutoxy group.
Uniqueness
5-Isobutoxy-3-biphenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutoxy group at the 5-position can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61888-58-2 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-[3-(2-methylpropoxy)-5-phenylphenyl]acetic acid |
InChI |
InChI=1S/C18H20O3/c1-13(2)12-21-17-9-14(10-18(19)20)8-16(11-17)15-6-4-3-5-7-15/h3-9,11,13H,10,12H2,1-2H3,(H,19,20) |
Clé InChI |
UEEUXNYHDGTSTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


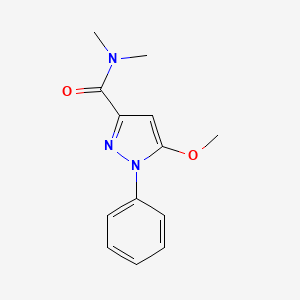

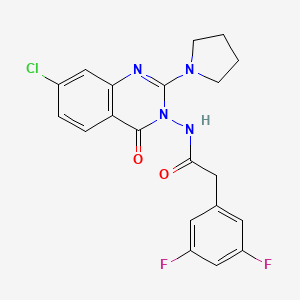
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
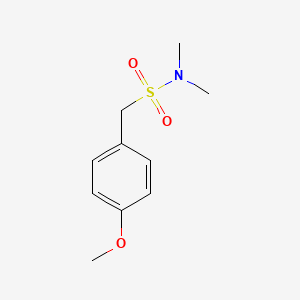

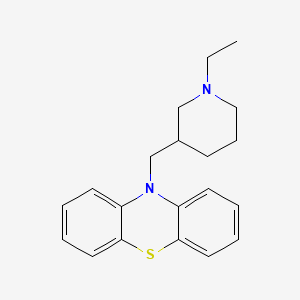
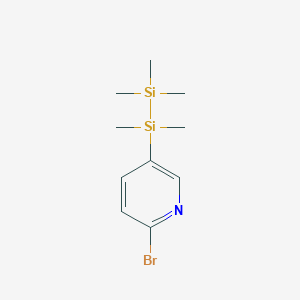
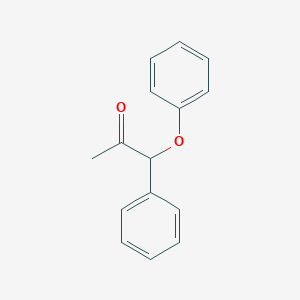
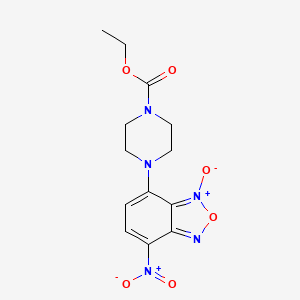

![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)

